4-(trifluoromethoxy)aniline hydrochloride chemical properties
4-(trifluoromethoxy)aniline hydrochloride chemical properties
An In-Depth Technical Guide to 4-(Trifluoromethoxy)aniline Hydrochloride: Properties, Applications, and Experimental Considerations
Introduction
4-(Trifluoromethoxy)aniline hydrochloride is a fluorinated aromatic amine of significant interest to the scientific community, particularly those in drug discovery, agrochemical synthesis, and materials science. The incorporation of the trifluoromethoxy (-OCF3) group onto the aniline scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a valuable building block for novel chemical entities.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safe handling of 4-(trifluoromethoxy)aniline hydrochloride, tailored for researchers and drug development professionals.
Chemical Identity and Structure
A clear understanding of the fundamental identifiers and the molecular structure is paramount for any chemical compound.
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IUPAC Name: 4-(trifluoromethoxy)aniline;hydrochloride[3]
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CAS Number: 42823-24-5[3]
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Molecular Formula: C₇H₇ClF₃NO[3]
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Molecular Weight: 213.58 g/mol [3]
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Synonyms: 4-(Trifluoromethoxy)aniline HCl, 4-(trifluoromethoxy)phenylamine hydrochloride[3]
Caption: 2D structure of 4-(trifluoromethoxy)aniline hydrochloride.
Physicochemical Properties
The physical and chemical characteristics of a compound dictate its behavior in various systems and are crucial for designing experiments and synthetic routes.
| Property | Value | Source |
| Physical State | Solid, white to light yellow powder/crystal | [4][5] |
| Melting Point | 202 °C | [4][5] |
| Boiling Point (of free base) | 73-75 °C at 10 mmHg | [6] |
| Density (of free base) | 1.32 g/mL at 20 °C | [6] |
| Solubility | Soluble in various organic solvents | [1] |
| Storage Temperature | 2-8 °C, protect from light | [7][8] |
Stability and Reactivity: 4-(trifluoromethoxy)aniline hydrochloride is generally stable under recommended storage conditions.[9] However, it is hygroscopic and should be stored in a tightly closed container in a dry, well-ventilated area.[5] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[10] The trifluoromethoxy group is a strongly deactivating, meta-directing group in electrophilic aromatic substitution reactions due to its high electronegativity. The aniline moiety, however, is an activating, ortho-, para-directing group. The protonation of the amine in the hydrochloride salt significantly deactivates the ring towards electrophilic substitution.
Spectroscopic Data and Analysis
Spectroscopic techniques are essential for confirming the identity and purity of 4-(trifluoromethoxy)aniline hydrochloride.
Expected Spectral Features:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The aromatic protons will likely appear as a set of doublets in the downfield region (around 7-8 ppm). The chemical shift of the amine protons can be variable and may appear as a broad singlet.[11]
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the carbon of the trifluoromethoxy group. The carbon attached to the fluorine atoms will show a characteristic quartet due to C-F coupling.
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IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the ammonium salt, C-N stretching, C-O-C stretching of the ether linkage, and strong C-F stretching vibrations.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the free base, 4-(trifluoromethoxy)aniline, after the loss of HCl.
Caption: A generalized workflow for the analytical characterization of a chemical compound.
Synthesis and Reactivity
4-(trifluoromethoxy)aniline hydrochloride is typically prepared by treating the free base, 4-(trifluoromethoxy)aniline, with hydrochloric acid. The synthesis of the parent aniline often involves the nitration of trifluoromethoxybenzene followed by the reduction of the resulting nitro compound.[12]
The reactivity of 4-(trifluoromethoxy)aniline hydrochloride is dominated by the anilinium ion and the trifluoromethoxy-substituted aromatic ring. The anilinium group can undergo reactions typical of primary amines, such as acylation and diazotization, after neutralization to the free base.
Caption: A simplified synthetic pathway to 4-(trifluoromethoxy)aniline hydrochloride.
Applications in Research and Drug Development
The unique properties conferred by the trifluoromethoxy group make 4-(trifluoromethoxy)aniline a valuable building block in medicinal chemistry and agrochemical research.[1]
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Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals.[1][6] The -OCF₃ group can improve a drug candidate's metabolic stability and bioavailability by blocking potential sites of metabolism and increasing its lipophilicity.[2] It has been utilized in the synthesis of anticancer agents and neuroprotective agents like Riluzole.[6]
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Agrochemicals: This compound is used in the formulation of modern pesticides and herbicides.[1][12] For instance, it is a crucial intermediate for the insecticide Indoxacarb.[12]
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Materials Science: It is also incorporated into polymers and coatings to enhance thermal stability and chemical resistance.[1]
Caption: Key application areas for 4-(trifluoromethoxy)aniline hydrochloride.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-(trifluoromethoxy)aniline hydrochloride.
| Hazard Information | Precautionary Measures |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[7] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7] |
| Signal Word | Warning |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[7] |
| Handling | Use only outdoors or in a well-ventilated area.[7] Avoid breathing dust.[9] Avoid direct contact with the substance.[7] |
| Storage | Store in a cool, well-ventilated area in a tightly closed container.[7] Recommended storage temperature is 2-8 °C.[7] |
| First Aid | Skin Contact: Drench the affected skin with running water for 10 minutes or longer.[7] Eye Contact: Bathe the eye with running water for 15 minutes.[7] Ingestion: Wash out mouth with water. Do not induce vomiting.[7] Inhalation: Remove casualty from exposure.[7] In all cases, consult a doctor.[7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocol: Acquiring a ¹H NMR Spectrum
This protocol outlines the steps for preparing a sample of 4-(trifluoromethoxy)aniline hydrochloride for ¹H NMR analysis, emphasizing the rationale behind each step.
Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the chemical structure and assess the purity of the sample.
Materials:
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4-(trifluoromethoxy)aniline hydrochloride (5-10 mg)
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Deuterated solvent (e.g., DMSO-d₆, 0.6-0.7 mL) - DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt and for its exchangeable proton signal which can be used for reference.
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NMR tube (5 mm)
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Pasteur pipette and filter plug (e.g., glass wool)
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Vial and spatula
Procedure:
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Sample Weighing: Accurately weigh 5-10 mg of 4-(trifluoromethoxy)aniline hydrochloride into a clean, dry vial. This amount is typically sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
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Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Gently swirl or vortex the vial until the sample is completely dissolved. Complete dissolution is critical for obtaining a high-resolution spectrum.
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Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Filter the solution through the pipette directly into the NMR tube. This step removes any particulate matter that could degrade the spectral resolution.
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Instrument Setup:
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Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent. Locking ensures the stability of the magnetic field during acquisition.
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Shim the magnetic field to optimize its homogeneity across the sample. Shimming is crucial for sharp, well-resolved peaks.
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Acquisition Parameters:
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Number of Scans (NS): Set to 16 or 32 scans. This provides a good balance between signal-to-noise and experiment time.
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Relaxation Delay (D1): Use a delay of 1-2 seconds. This allows for the relaxation of protons back to their equilibrium state between scans, ensuring accurate integration.
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Acquisition Time (AQ): Set to 2-4 seconds. A longer acquisition time results in better resolution.
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Spectral Width (SW): Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm, to encompass all expected proton signals.
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Data Acquisition: Start the acquisition.
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Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
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Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
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Integrate the signals to determine the relative ratios of the different types of protons.
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References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2781060, 4-(trifluoromethoxy)aniline Hydrochloride. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET - 4-(Trifluoromethyl)aniline hydrochloride. Retrieved from [Link]
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Wikipedia. (2025, December 15). 4-(Trifluoromethyl)aniline. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). 4-(Trifluoromethyl)anilinium chloride. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
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ResearchGate. (n.d.). Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. Retrieved from [Link]
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MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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